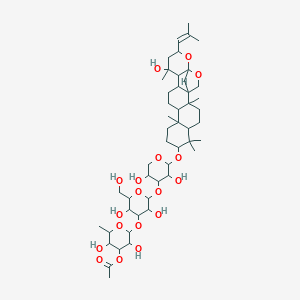
4-Pentyloxyphenylboronic acid
Descripción general
Descripción
4-Pentyloxyphenylboronic acid is a boronic acid derivative that has gained significant importance in organic synthesis due to its versatility as a building block . It is also known by the synonyms 4-n-Pentyloxybenzeneboronic acid and (4-Pentyloxyphenyl)boronic acid . The compound has the molecular formula C12H17BO3 and a molecular weight of 220.08 g/mol .
Synthesis Analysis
4-Pentyloxyphenylboronic acid is a popular boronic acid in Suzuki-Miyaura cross-coupling reactions due to its high reactivity and stability . It can be used with a wide range of aryl and vinyl halides, making it a versatile building block for the synthesis of various organic compounds .Molecular Structure Analysis
The molecular formula of 4-Pentyloxyphenylboronic acid is C11H17BO3 . Its average mass is 208.062 Da and its monoisotopic mass is 208.127075 Da .Chemical Reactions Analysis
One of the most common applications of 4-Pentyloxyphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
4-Pentyloxyphenylboronic acid is a solid at 20 degrees Celsius . It has a molecular weight of 208.06 g/mol .Aplicaciones Científicas De Investigación
Organic Synthesis
4-Pentyloxyphenylboronic acid is a boronic acid derivative that has gained significant importance in organic synthesis due to its versatility as a building block . It’s used in the synthesis of various organic compounds .
Suzuki-Miyaura Cross-Coupling Reactions
One of the most common applications of 4-Pentyloxyphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The resulting product is an aryl or vinyl compound with a new functional group attached to it .
Asymmetric Synthesis
4-Pentyloxyphenylboronic acid is also used in asymmetric synthesis, where it can be used as a chiral auxiliary . Chiral auxiliaries are compounds that temporarily impart chirality onto a molecule during a chemical reaction . This allows for the synthesis of enantiomerically pure compounds, which are essential in many fields, including pharmaceuticals and agrochemicals .
Transition Metal-Catalyzed Reactions
4-Pentyloxyphenylboronic acid can be used as a ligand in transition metal-catalyzed reactions , such as palladium-catalyzed Heck reactions and copper-catalyzed azide-alkyne cycloadditions .
Materials Science
4-Pentyloxyphenylboronic acid can also be used in the synthesis of various materials, such as polymers and liquid crystals . Its unique properties make it a valuable building block in the development of new materials with desirable properties .
Sensing Applications
Boronic acids, including 4-Pentyloxyphenylboronic acid, are increasingly utilized in diverse areas of research . They have utility in various sensing applications due to their interactions with diols and strong Lewis bases as fluoride or cyanide anions . These sensing applications can be homogeneous assays or heterogeneous detection .
Mecanismo De Acción
Target of Action
4-Pentyloxyphenylboronic acid, also known as (4-Pentyloxyphenyl)boronic acid, is a boronic acid derivative that has gained significant importance in organic synthesis due to its versatility as a building block . It primarily targets various electrophiles, such as alkenes, alkynes, and halides .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The resulting product is an aryl or vinyl compound with a new functional group attached to it .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by 4-Pentyloxyphenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
Boronic acids are generally known for their stability and reactivity, which can influence their bioavailability .
Result of Action
The primary result of 4-Pentyloxyphenylboronic acid’s action is the formation of new aryl or vinyl compounds with attached functional groups . These compounds can be used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and materials science industries .
Action Environment
The efficacy and stability of 4-Pentyloxyphenylboronic acid are influenced by the reaction conditions. The Suzuki-Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . Furthermore, the compound is relatively stable, readily prepared, and generally environmentally benign , which makes it a versatile building block in organic synthesis .
Safety and Hazards
4-Pentyloxyphenylboronic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
Direcciones Futuras
4-Pentyloxyphenylboronic acid has other applications in organic synthesis . It can be used as a ligand in transition metal-catalyzed reactions, such as palladium-catalyzed Heck reactions and copper-catalyzed azide-alkyne cycloadditions . 4-Pentyloxyphenylboronic acid can also be used in the synthesis of various materials, such as polymers and liquid crystals .
Propiedades
IUPAC Name |
(4-pentoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8,13-14H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFKSJLAGACWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405543 | |
| Record name | 4-Pentyloxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentyloxyphenylboronic acid | |
CAS RN |
146449-90-3 | |
| Record name | 4-Pentyloxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pentyloxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




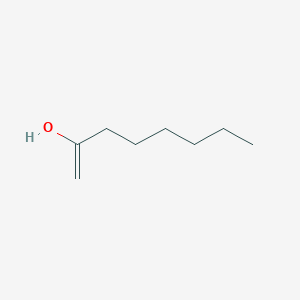
![Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate](/img/structure/B116060.png)
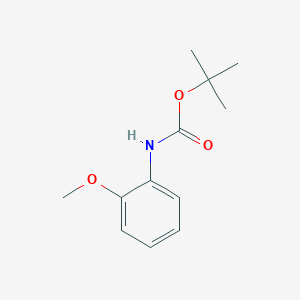
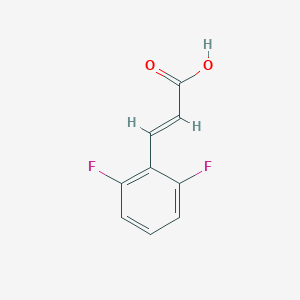


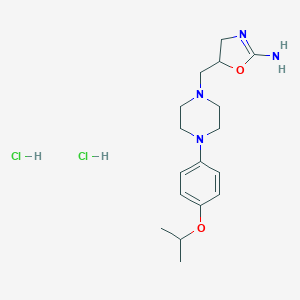
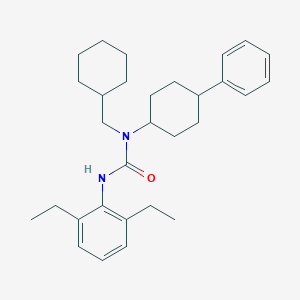
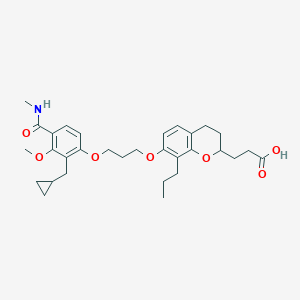
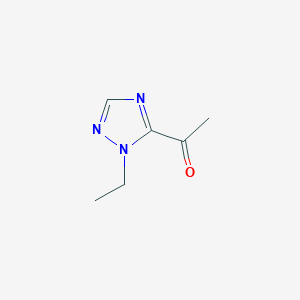
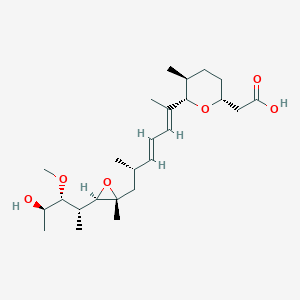
![2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one](/img/structure/B116079.png)
